molecular formula C28H37ClN4O B10800772 N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;hydrochloride

N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;hydrochloride

Cat. No.: B10800772
M. Wt: 481.1 g/mol
InChI Key: WYRLEOWACOXSQP-UHFFFAOYSA-N
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Description

LMPTP INHIBITOR 1 (hydrochloride) is a selective inhibitor of low molecular weight protein tyrosine phosphatase (LMPTP). It has an IC50 value of 0.8 μM for LMPTP-A, making it a potent inhibitor. This compound is primarily used in scientific research to study the role of LMPTP in various biological processes and diseases .

Preparation Methods

The synthesis of LMPTP INHIBITOR 1 (hydrochloride) involves several steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including dihydrochloride, which offers better water solubility and stability .

Chemical Reactions Analysis

LMPTP INHIBITOR 1 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

LMPTP INHIBITOR 1 (hydrochloride) has several scientific research applications, including:

Mechanism of Action

LMPTP INHIBITOR 1 (hydrochloride) exerts its effects by selectively inhibiting the activity of low molecular weight protein tyrosine phosphatase (LMPTP). This inhibition prevents the dephosphorylation of the insulin receptor, thereby enhancing insulin signaling. The molecular targets involved include the insulin receptor and downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K)–AKT pathway .

Comparison with Similar Compounds

LMPTP INHIBITOR 1 (hydrochloride) is unique due to its high selectivity and potency for LMPTP-A. Similar compounds include:

These comparisons highlight the uniqueness of LMPTP INHIBITOR 1 (hydrochloride) in terms of its selectivity and potential therapeutic applications.

Properties

Molecular Formula

C28H37ClN4O

Molecular Weight

481.1 g/mol

IUPAC Name

N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;hydrochloride

InChI

InChI=1S/C28H36N4O.ClH/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31;/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30);1H

InChI Key

WYRLEOWACOXSQP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4.Cl

Origin of Product

United States

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